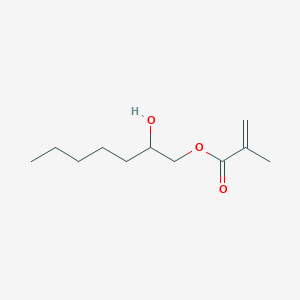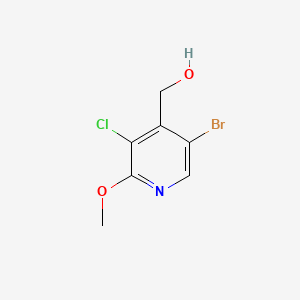
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C7H7BrClNO2 and a molecular weight of 252.49 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol typically involves the bromination and chlorination of a pyridine derivative, followed by methoxylation and reduction to introduce the methanol group. One common synthetic route starts with 2-chloro-5-bromopyridine, which undergoes methoxylation using sodium methoxide in methanol. The resulting intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product .
Analyse Des Réactions Chimiques
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. .
Applications De Recherche Scientifique
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol can be compared with other similar compounds such as:
(5-Bromo-3-methoxypyridin-2-yl)methanol: This compound has a similar structure but lacks the chlorine atom, which may result in different reactivity and biological activity.
(5-Bromo-2-chloro-pyridin-3-yl)-methanol: This compound has a similar structure but differs in the position of the methanol group, which can affect its chemical properties and applications.
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: This compound has a carboxylate group instead of a methanol group, leading to different chemical behavior and uses.
Propriétés
Formule moléculaire |
C7H7BrClNO2 |
|---|---|
Poids moléculaire |
252.49 g/mol |
Nom IUPAC |
(5-bromo-3-chloro-2-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H7BrClNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2,11H,3H2,1H3 |
Clé InChI |
FFKHAFHSNBSYPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1Cl)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


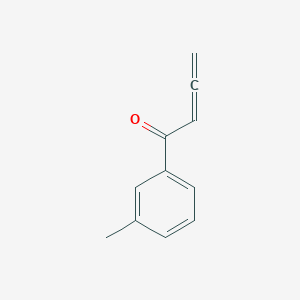

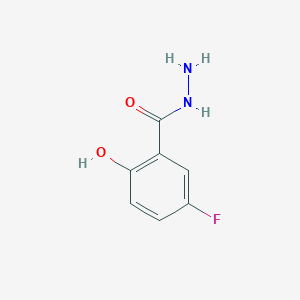

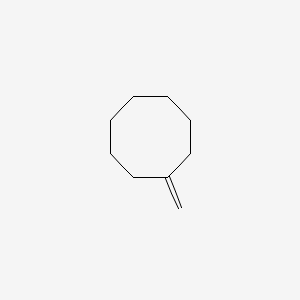
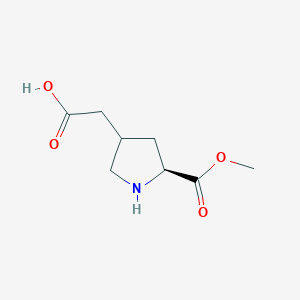
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)
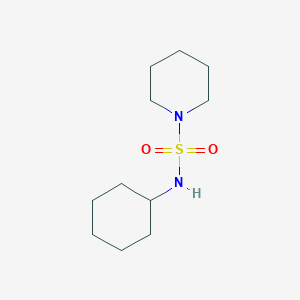
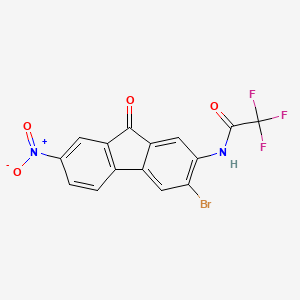
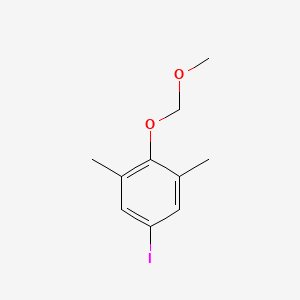
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)
